2-Chloro-2'-nitro-biphenyl
Description
2-Chloro-2'-nitro-biphenyl is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group at the 2'-position of the aromatic rings. This compound belongs to the nitroaromatic family, which is known for its environmental persistence, toxicity, and diverse industrial applications, including use as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H |
InChI Key |
AASGLKDYFNBDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-nitro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under an inert gas atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’-nitro-1,1’-biphenyl often involves large-scale reactions using similar coupling techniques. The use of continuous flow reactors has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: NaBH4/CoSO4·7H2O system for nitro group reduction.
Substitution: Strongly basic nucleophiles and electron-withdrawing groups to activate the aromatic ring.
Major Products:
Reduction: 2-Amino-2’-chloro-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2’-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Nitroaromatic Herbicides: Alachlor
Alachlor (2-chloro-2',6'-diethyl-N-methoxymethylacetanilide) shares a nitroaromatic backbone but includes additional alkyl and methoxy groups. It is widely used as an herbicide, demonstrating how structural modifications (e.g., alkylation) tailor compounds for specific agricultural roles . Unlike 2-Chloro-2'-nitro-biphenyl, Alachlor’s functional groups improve soil mobility and herbicidal efficacy but also raise concerns about groundwater contamination.
Brominated/Chlorinated Transformation Products
Chlorinated transformation products of tetrabromobisphenol A (TBBPA), such as 2-chloro-2',6-DiBBPA, are detected in e-waste dust and exhibit environmental persistence comparable to TBBPA . The nitro group in 2-Chloro-2'-nitro-biphenyl likely increases oxidative stress in biological systems, a mechanism less prominent in halogenated bisphenol analogs.
Functionalized Derivatives: Benzophenone and Carboxylic Acid Analogues
2-Amino-5-nitro-2'-chlorobenzophenone (CAS 2011-66-7) and 5'-chloro-2'-hydroxy-3'-nitro-(1,1'-biphenyl)-3-carboxylic acid () are functionalized derivatives. The amino group in the benzophenone derivative enhances its electronic properties for photochemical applications, while the carboxylic acid group in the latter improves solubility for pharmaceutical synthesis . These modifications contrast with 2-Chloro-2'-nitro-biphenyl’s simpler structure, which prioritizes cost-effective industrial use.
Physicochemical and Environmental Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Applications |
|---|---|---|---|---|---|
| 2-Chloro-2'-nitro-biphenyl | C₁₂H₈ClNO₂ | 235.65 | 2-Cl, 2'-NO₂ | 3.2 | Chemical intermediate |
| 2-Chloro-2’5’-dihydroxychalcone | C₁₅H₁₁ClO₃ | 274.70 | 2-Cl, 2',5'-OH | 2.8 | Antiangiogenic research |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 2-Cl, 2',6'-diethyl | 3.5 | Herbicide |
| 2-Amino-5-nitro-2'-chlorobenzophenone | C₁₃H₉ClN₂O₃ | 292.68 | 2-Cl, 5-NO₂, 2'-NH₂ | 2.1 | Photochemical synthesis |
*LogP values estimated via computational models.
Toxicity and Environmental Impact
Nitroaromatic compounds like 2-Chloro-2'-nitro-biphenyl are associated with mutagenicity and carcinogenicity due to nitro group reduction generating reactive intermediates . Chlorinated biphenyls, such as PCBs, are notorious for environmental persistence, but the nitro group in 2-Chloro-2'-nitro-biphenyl may accelerate degradation under UV light compared to fully halogenated analogs . In contrast, Alachlor’s environmental impact stems from metabolite formation (e.g., ethanesulfonic acid derivatives), which are more water-soluble and mobile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
